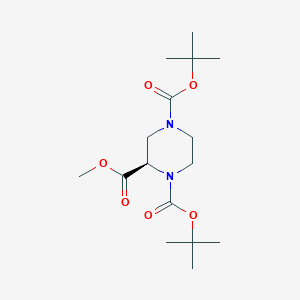

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester

Description

BenchChem offers high-quality (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O,4-O-ditert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNSGUCCNZBAAJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722414 | |

| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637027-24-8 | |

| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemistry of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester

An In-depth Technical Guide to the

Abstract

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is a cornerstone chiral building block in modern medicinal chemistry. Its rigidified, yet conformationally complex, structure provides a valuable scaffold for introducing stereospecificity into drug candidates, influencing target binding, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the critical stereochemical attributes of this molecule. We will explore its absolute configuration and conformational dynamics, present robust methodologies for its enantioselective synthesis, and detail the analytical techniques essential for verifying its stereochemical integrity. The causality behind experimental choices is emphasized, offering field-proven insights for researchers engaged in the synthesis and application of complex chiral molecules.

The Strategic Importance of Chiral Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[1] Its two nitrogen atoms offer versatile points for substitution, enabling chemists to modulate properties like solubility, basicity, and receptor interactions. However, the majority of piperazine-containing drugs feature substitution only at the nitrogen positions, leaving the carbon backbone largely unexplored.[2] The introduction of substituents and, critically, stereocenters onto the piperazine ring carbons unlocks access to a vastly expanded chemical space.[2]

Chiral C-substituted piperazines, such as the title compound, provide a three-dimensional framework that can be pivotal for enhancing biological target recognition and selectivity.[3] The stereochemical configuration can dramatically alter a molecule's pharmacological profile, with different enantiomers often exhibiting distinct potency, efficacy, and even toxicity.[4] (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester serves as a key intermediate for complex pharmaceuticals, including kinase inhibitors and peptide mimetics, where precise stereochemical control is paramount for achieving the desired therapeutic effect.[5][6]

Molecular Structure and Stereochemical Complexity

The stereochemistry of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is defined by two key features: the absolute configuration at the C2 stereocenter and the conformational dynamics of the six-membered ring.

Absolute Configuration

The primary stereochemical feature is the chiral center at the C2 position of the piperazine ring, which bears the methyl ester group. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around this carbon.

Caption: Cahn-Ingold-Prelog priorities at the C2 stereocenter.

Conformational Dynamics

The piperazine ring is not planar and, like cyclohexane, exists in various conformations, primarily the low-energy chair form, along with higher-energy boat and twist-boat forms.[7] The presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups significantly influences these dynamics.

Furthermore, the N-Boc groups introduce another layer of complexity: rotational isomerism . The amide bond between the piperazine nitrogen and the Boc carbonyl has a partial double-bond character, restricting free rotation. This leads to the existence of distinct conformers (rotamers) that can interconvert slowly on the NMR timescale, often resulting in broadened or duplicated signals in spectroscopic analyses at room temperature.[8]

Caption: Conformational equilibria in the di-Boc-piperazine system.

Enantioselective Synthesis Pathway

Achieving high enantiopurity is the central challenge in synthesizing the title compound. While multiple strategies exist, a common and reliable approach involves starting from a commercially available, enantiopure precursor. Here, we outline a validated pathway starting from (R)-piperazine-2-carboxylic acid.

This multi-step synthesis prioritizes robust reactions that proceed with minimal risk of racemization. The protection of both nitrogen atoms with Boc groups is crucial. The N4 nitrogen is a secondary amine and is readily protected. The N1 nitrogen, being part of an amino acid moiety, is protected simultaneously. The final step is a standard esterification.

Caption: Synthetic workflow for the target molecule.

Protocol 1: Synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester

Step A: Di-Boc Protection

-

Reactor Setup: To a stirred solution of (R)-piperazine-2-carboxylic acid (1.0 eq)[9] in a 1:1 mixture of Dioxane and Water, add Sodium Bicarbonate (NaHCO₃, 3.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) in Dioxane dropwise to the cooled mixture over 1 hour, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the Dioxane. Add water and Ethyl Acetate (EtOAc). Acidify the aqueous layer to pH 2-3 with 1M Hydrochloric Acid (HCl).

-

Extraction: Separate the layers and extract the aqueous phase with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (R)-1,4-di-Boc-piperazine-2-carboxylic acid as a solid. This intermediate is often used without further purification.

Step B: Methyl Esterification

-

Reactor Setup: Dissolve the crude carboxylic acid from Step A (1.0 eq) in Methanol (MeOH). Cool the solution to 0 °C.

-

Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise to the solution. Causality Note: The use of SOCl₂ with methanol in situ generates HCl, which catalyzes the Fischer esterification, and also reacts with any excess water.

-

Reaction: Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a Hexane/EtOAc gradient) to afford the pure (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester.

Stereochemical Characterization: A Validating System

Confirming the absolute configuration and enantiomeric purity is a non-negotiable aspect of using this chiral building block. A multi-pronged analytical approach is required for full characterization.

Caption: Analytical workflow for stereochemical validation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for quantifying enantiomeric excess (ee).[10][11] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Protocol 2: Chiral HPLC Analysis

-

Column Selection: Utilize a polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® series). These are broadly effective for a wide range of chiral compounds.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An isocratic elution is generally preferred for routine analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. To confirm peak identity, a sample of the racemic mixture should also be analyzed.

-

Quantification: Calculate the enantiomeric excess using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100. A successful synthesis should yield an ee > 99%.

| Parameter | Typical Value | Rationale |

| Column | CHIRALCEL® OD-H | Proven efficacy for separating N-Boc amino acid derivatives. |

| Mobile Phase | 90:10 Hexane:Isopropanol | Balances resolution and analysis time. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at 210 nm | Detects the carbonyl chromophores in the molecule. |

| Temperature | 25 °C | Ensures reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and can provide insights into the conformational dynamics.[8][12]

-

¹H NMR: The spectrum will show characteristic signals for the Boc groups (a large singlet around 1.4-1.5 ppm), the methyl ester (a singlet around 3.7 ppm), and a series of multiplets for the piperazine ring protons.[12][13] The acidic proton of the carboxylic acid precursor (around 12 ppm) will be absent.[14]

-

¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the carbonyls of the Boc groups (~155 ppm), the ester carbonyl (~170 ppm), and the chiral C2 carbon.

Note on Conformational Effects: As discussed, rotamers and slow ring inversion can cause significant peak broadening at room temperature.[8] Performing variable temperature (VT) NMR can resolve these features. Upon heating, the rate of interconversion increases, leading to the coalescence and sharpening of the exchanging signals.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C(CH ₃)₃ (Boc) | ~1.45 (s, 18H) | ~28.4 |

| OC H₃ (Ester) | ~3.70 (s, 3H) | ~52.5 |

| Piperazine Ring Protons | 2.8 - 4.5 (m) | 40 - 60 |

| C (CH₃)₃ (Boc) | - | ~80.5 |

| C =O (Boc) | - | ~154.8 |

| C =O (Ester) | - | ~171.0 |

| C 2 (Chiral Center) | Multiplet within ring protons | ~55.0 |

(Note: These are approximate values and can vary based on solvent and concentration.)

Polarimetry

Optical rotation measurement confirms the bulk enantiopurity of the sample. A non-zero optical rotation indicates that one enantiomer is in excess. The specific rotation, [α], is a characteristic physical property of a chiral compound. While the sign of rotation (+ or -) does not have a universal correlation to the R/S configuration, for a known compound, it serves as a crucial identity check.[15] The value should be compared against a literature or internal reference standard to confirm that the desired enantiomer was produced.

Applications as a Chiral Building Block

The utility of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester lies in its role as a versatile synthetic intermediate.[5][16] The two Boc groups can be selectively or fully deprotected under acidic conditions (e.g., Trifluoroacetic acid), unmasking the nitrogen atoms for further functionalization. The methyl ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to the corresponding alcohol. This trifunctional nature allows for its incorporation into a wide array of complex molecular architectures, making it an invaluable tool for drug development professionals aiming to introduce stereochemically defined piperazine scaffolds.

References

-

Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.

-

Royal Society of Chemistry. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

-

LookChem. 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link]

- Google Patents. (1999).

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

National Center for Biotechnology Information. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

-

ACS Publications. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Amerigo Scientific. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%). [Link]

-

National Center for Biotechnology Information. (R)-Piperazine-2-carboxylic acid. PubChem. [Link]

-

MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. [Link]

-

DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

- Google Patents. (2021).

-

Contract Pharma. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

MDPI. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]

-

National Center for Biotechnology Information. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed. [Link]

-

ResearchGate. (2018). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

-

Princeton University. SUPPLEMENTARY INFORMATION - Macmillan Group. [Link]

-

MDPI. (2021). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

-

National Center for Biotechnology Information. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed Central. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Royal Society of Chemistry. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. (R)-Piperazine-2-carboxylic acid | C5H10N2O2 | CID 6558437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. epubl.ktu.edu [epubl.ktu.edu]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation [mdpi.com]

- 16. CAS 252990-05-9: (R)-N-Boc-piperazine-2-carboxylic acid me… [cymitquimica.com]

An In-Depth Technical Guide to Orthogonally Protected Chiral Piperazines: A Cornerstone of Modern Drug Discovery

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile building block for optimizing a compound's potency, selectivity, and pharmacokinetic profile.[3][4] The introduction of chirality into the piperazine core further enhances its utility, enabling more precise and potent interactions with biological targets.[5][6] However, the symmetrical nature of the piperazine ring, with its two reactive nitrogen atoms, presents a significant synthetic challenge: how to selectively functionalize each nitrogen to build complex, unsymmetrical molecules. This guide provides an in-depth exploration of orthogonal protection strategies, a powerful chemical methodology that solves this challenge. We will delve into the core principles, present field-proven protocols, and illustrate the strategic application of these critical building blocks in the drug development pipeline.

The Strategic Imperative: Why Chiral Piperazines and Orthogonal Protection?

The Piperazine Core: A Privileged Scaffold

The six-membered ring containing two nitrogen atoms at positions 1 and 4 is a structural motif that consistently appears in successful therapeutic agents, from anticancer drugs like Imatinib to antivirals.[1] This prevalence is not coincidental. The two nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing water solubility and bioavailability, while the ring itself serves as a rigid scaffold to orient other pharmacophoric groups in three-dimensional space.[1][4] This inherent "tunability" allows medicinal chemists to systematically modify absorption, distribution, metabolism, and excretion (ADME) profiles, making the piperazine a "privileged scaffold" in drug design.[3]

The Chirality Advantage

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids, D-sugars) that create specific, three-dimensional binding pockets. Consequently, the two mirror-image forms (enantiomers) of a chiral drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[6][7] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive or even responsible for undesirable side effects (the distomer).[6] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the critical importance of stereochemical control in drug development.[8] Therefore, the synthesis of enantiomerically pure chiral piperazines is essential for creating safer and more effective medicines.[5][7]

The Synthetic Challenge and the Orthogonal Solution

The synthesis of unsymmetrical, N,N'-disubstituted piperazines is complex because the two nitrogen atoms have similar nucleophilicity.[9] Attempting to add different substituents sequentially often results in a mixture of products that are difficult to separate. Orthogonal protection provides an elegant solution. This strategy involves protecting the two nitrogen atoms with two different protecting groups (P¹ and P²) that can be removed under distinct, non-interfering chemical conditions.

This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected, enabling the precise and controlled construction of complex molecular architectures.

Caption: General workflow for sequential functionalization of a piperazine core using an orthogonal protection strategy.

Core Methodologies: The Boc/Cbz Orthogonal Pair

The most widely employed and reliable orthogonal pair for piperazine synthesis is the combination of the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to hydrogenolysis, mild base |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid, base |

Causality of Orthogonality

The Boc and Cbz groups are orthogonal because their removal mechanisms are fundamentally different.

-

Boc Deprotection: Proceeds via an acid-catalyzed elimination mechanism. The tert-butyl carbocation formed is highly stable, making the cleavage favorable under acidic conditions.

-

Cbz Deprotection: Relies on the catalytic cleavage of the benzylic C-O bond by hydrogen. The benzyl group is readily reduced, releasing the free amine and toluene.[10]

This chemical disparity is the key to their selective removal. One can treat a Boc/Cbz-protected piperazine with a strong acid like trifluoroacetic acid (TFA) to remove the Boc group, leaving the Cbz group completely intact. Conversely, subjecting the same molecule to catalytic hydrogenation will cleave the Cbz group while the Boc group remains unaffected.

Caption: Orthogonal deprotection of a 1-Boc-4-Cbz-protected piperazine scaffold.

Field-Proven Protocol: Selective Boc Deprotection

This protocol describes the selective removal of the Boc group from a chiral 1-Boc-4-Cbz-(2R)-methylpiperazine. The procedure is self-validating; successful deprotection is confirmed by the mass shift observed in LC-MS analysis and the appearance of a free amine proton in ¹H NMR.

Objective: To synthesize 1-Cbz-(2R)-methylpiperazine.

Materials:

-

1-Boc-4-Cbz-(2R)-methylpiperazine (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

4M HCl in 1,4-dioxane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1-Boc-4-Cbz-(2R)-methylpiperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 4M HCl in 1,4-dioxane (4-5 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting 1-Cbz-(2R)-methylpiperazine can be purified by flash column chromatography if necessary.

Synthesis of the Chiral Core

The successful application of orthogonal protection strategies first requires access to enantiomerically pure piperazine scaffolds. A highly effective and common method involves starting from readily available and relatively inexpensive chiral α-amino acids.[11][12]

This approach typically involves a few key transformations: reduction of the carboxylic acid, protection of the amino groups, and a cyclization step to form the piperazine ring. This ensures that the stereocenter from the original amino acid is preserved in the final piperazine product.

Caption: A generalized synthetic workflow for obtaining chiral piperazines from α-amino acids.[11]

Alternative advanced methods, such as the iridium-catalyzed asymmetric hydrogenation of pyrazines, have also been developed to provide efficient access to a wide range of chiral piperazines.[13]

Application in Drug Development: A Strategic Workflow

Orthogonally protected chiral piperazines are not end products but powerful intermediates for building libraries of diverse compounds for lead optimization. The ability to selectively add different functionalities (R¹ and R²) at the N1 and N4 positions allows for a systematic exploration of the chemical space around the core scaffold.

The following workflow illustrates how a single orthogonally protected building block can generate a multitude of final compounds for structure-activity relationship (SAR) studies.

Caption: Library synthesis workflow starting from a single orthogonally protected piperazine to explore SAR.

This systematic approach is invaluable. By varying the R¹ and R² groups, researchers can fine-tune properties critical for a drug's success, including:

-

Target Affinity and Selectivity: Modifying substituents to optimize interactions with the target protein.

-

Physicochemical Properties: Adjusting lipophilicity and polarity to improve solubility and cell permeability.

-

Pharmacokinetic Profile: Altering metabolic stability and reducing off-target toxicities.[5]

Conclusion

Orthogonally protected chiral piperazines represent a triumph of strategic chemical synthesis. They provide a robust and reliable platform for the methodical construction of complex, unsymmetrical molecules that are central to modern drug discovery. By mastering the principles of orthogonal protection and leveraging proven synthetic protocols, researchers can significantly accelerate the journey from initial hit to optimized clinical candidate. These versatile building blocks will undoubtedly continue to be a cornerstone in the development of the next generation of therapeutics, enabling the creation of safer, more selective, and more effective medicines for a wide range of diseases.[2]

References

-

Yadav, P., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8874-8880. Available from: [Link]

-

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Request PDF. Available from: [Link]

-

MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. Available from: [Link]

-

Yadav, P., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Europe PMC. Available from: [Link]

-

International Journal of Pharmaceutical Erudition. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

-

Wang, Y., et al. (2017). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 19(19), 5356–5359. Available from: [Link]

-

O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 53(12), 1529–1532. Available from: [Link]

-

MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

Gettys, K. E., Ye, Z., & Dai, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 459-479. Available from: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

ResearchGate. (2002). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]

-

Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Available from: [Link]

-

Ierardi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7350. Available from: [Link]

-

Carbone, A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7298. Available from: [Link]

-

ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Scientific Diagram. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]

-

Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 169–181. Available from: [Link]

Sources

- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Precision Deprotection Strategies for Di-Boc-Piperazine Esters

Abstract & Strategic Importance

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as core linkers in GPCR ligands, kinase inhibitors, and increasingly in PROTAC® linker design. The 1,4-di-Boc-piperazine-2-carboxylic acid ester is a critical intermediate. It presents a unique chemoselective challenge: removing the Boc protecting groups without hydrolyzing the sensitive ester moiety, or achieving regioselective mono-deprotection to differentiate the N1 and N4 nitrogens.

This guide details two distinct protocols:

-

Protocol A (Total Deprotection): Quantitative removal of both Boc groups while preserving methyl/ethyl esters.

-

Protocol B (Regioselective Mono-Deprotection): Selective cleavage of the distal N4-Boc group, leveraging the steric and electronic deactivation of the N1 position by the adjacent ester.

Critical Analysis: The Chemoselectivity Challenge

Thermodynamic vs. Kinetic Control

The cleavage of the tert-butyl carbamate (Boc) is acid-catalyzed, proceeding via protonation of the carbonyl oxygen followed by the elimination of the tert-butyl cation (E1 mechanism).

-

Ester Stability: Methyl and ethyl esters are generally stable to anhydrous acid. However, the presence of adventitious water during strong acid treatment (e.g., aqueous HCl) rapidly catalyzes ester hydrolysis.

-

Regioselectivity (N1 vs. N4): In piperazine-2-carboxylates, the N1 nitrogen is

to the ester. This proximity creates two effects:-

Steric Hindrance: The ester bulk shields the N1-Boc.

-

Electronic Withdrawal: The inductive effect of the carbonyl lowers the basicity of N1, making protonation (the rate-limiting step) slower compared to the distal N4.

-

Therefore, kinetic control at low temperatures permits selective deprotection of N4.

Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on synthetic goals.

Experimental Protocols

Protocol A: Total Deprotection (Ester Preservation)

Objective: Complete removal of N1 and N4 Boc groups without hydrolyzing the methyl/ethyl ester. Mechanism: Protonation by anhydrous HCl followed by loss of isobutylene.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| 4.0 M HCl in Dioxane | 10.0 - 20.0 | Acid Source (Anhydrous) |

| Diethyl Ether | Solvent | Precipitation medium |

Step-by-Step Methodology:

-

Dissolution: Dissolve the di-Boc substrate (1.0 mmol) in minimal dry 1,4-dioxane (2 mL) in a round-bottom flask under

atmosphere. -

Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (5 mL, 20 mmol) dropwise.

-

Note: Do not use aqueous HCl; water will hydrolyze the ester.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc groups disappear, free amine stays at baseline).

-

Workup (Precipitation): The dihydrochloride salt of the product often precipitates. Dilute the reaction mixture with anhydrous Diethyl Ether (

, 20 mL). -

Isolation: Filter the white precipitate under inert gas (Argon/Nitrogen) to avoid hygroscopic water absorption. Wash with cold

. -

Yield: Typically >95% as the dihydrochloride salt.

Protocol B: Regioselective N4-Deprotection

Objective: Selectively remove the N4-Boc group to generate 1-Boc-piperazine-2-carboxylic acid ester . Mechanism: Kinetic differentiation. The N4-Boc is sterically accessible and electronically more electron-rich than N1.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Starting Material |

| TFA (Trifluoroacetic Acid) | 1.1 - 1.2 | Limiting Acid Source |

| DCM (Dichloromethane) | Solvent | Non-polar solvent (enhances ion pairing) |

| Sat. | Excess | Quench |

Step-by-Step Methodology:

-

Setup: Dissolve 1,4-di-Boc-piperazine-2-carboxylate (1.0 mmol) in DCM (10 mL). Cool strictly to -10°C to 0°C (Ice/Salt bath).

-

Controlled Addition: Prepare a solution of TFA (1.1 mmol, 1.1 eq) in DCM (2 mL). Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.

-

Critical: Rapid addition leads to local high concentration and di-deprotection.

-

-

Kinetic Phase: Stir at 0°C for 3-4 hours. Do not let it warm to RT.

-

Monitoring: Check TLC. You will see three spots: Starting Material (High

), Mono-deprotected (Mid -

Quench: Pour the cold mixture into saturated aqueous

under vigorous stirring. -

Extraction: Extract with DCM (3 x 15 mL). The di-deprotected species (highly polar) will largely remain in the aqueous phase or can be washed out.

-

Purification: The mono-Boc product is purified via Flash Column Chromatography (Hexane/EtOAc gradient).

Alternative "Expert" Method (Zinc Bromide):

For extremely sensitive substrates, use

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Ester Hydrolysis | Water in reaction solvent | Use freshly distilled Dioxane or anhydrous DCM. Avoid aqueous workups for Protocol A. |

| Loss of Selectivity (Protocol B) | Temperature too high | Maintain < 0°C. Lower temperature increases the kinetic difference between N1 and N4. |

| Incomplete Reaction (ZnBr2) | Clumping of reagent | Sonicate the |

Analytical Validation

-

1H NMR: The N1-Boc signal (usually a singlet ~1.45 ppm) will remain in Protocol B, while the N4-Boc signal (~1.40 ppm) disappears. The CH proton alpha to the ester (N1 position) will shift significantly if N1 is deprotected.

-

Mass Spec (ESI):

-

Di-Boc:

-

Mono-Boc:

(Loss of one Boc) -

Free Amine:

-

Mechanism of Action (Visualized)

Figure 2: Mechanistic pathway highlighting the kinetic differentiation point.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

-

Nigam, S. C.; Mann, A.; Taddei, M.; Wermuth, C. G. "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications1989 , 19, 3139–3142.

-

Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research2001 , 58, 338–341.

-

Lin, L. S.; et al. "Selective Boc Deprotection in the Presence of tert-Butyl Esters." Tetrahedron Letters2000 , 41, 7013-7016.

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with N-Boc Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of amide coupling reactions involving N-Boc protected piperazine esters and their derivatives. The piperazine moiety is a privileged scaffold in medicinal chemistry, but its unique properties, including the basicity of its two nitrogen atoms and the steric bulk of the Boc protecting group, can present significant synthetic challenges. This document is designed to provide both fundamental understanding and actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that form the foundation of optimizing your coupling reactions.

Q1: What is the fundamental role of a coupling reagent in forming an amide bond?

A coupling reagent's primary function is to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating the acid for nucleophilic attack by the amine (in this case, the N-H of the piperazine). This activation process typically proceeds through a highly reactive intermediate, such as an O-acylisourea ester for carbodiimides or an active ester for uronium/phosphonium salt reagents, which is then readily displaced by the piperazine nitrogen to form the thermodynamically stable amide bond.

Q2: What are the key differences between uronium salts (HATU, HBTU) and carbodiimides (EDC, DIC)?

Uronium/phosphonium salts and carbodiimides are two major classes of coupling reagents with distinct characteristics.

-

Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally considered more potent and faster-acting than carbodiimides. They react with the carboxylic acid to form an active ester in situ. HATU is often preferred over HBTU as it is less likely to cause unwanted side reactions and can be more effective for sterically hindered couplings.[1] A key drawback is that excess uronium reagent can react with the free piperazine amine, forming a guanidinium byproduct that terminates the reaction chain.[1]

-

Carbodiimides (e.g., EDC, DIC, DCC): These reagents activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with the piperazine. Carbodiimides are generally less expensive but can be less efficient for challenging couplings. A significant advantage is that their byproducts (ureas) are easily removed. The urea from EDC is water-soluble, allowing for simple aqueous extraction, while the urea from DIC is soluble in common organic solvents, making it suitable for solid-phase synthesis where precipitation would be problematic.[1][3]

Q3: Why is an additive like HOBt, HOAt, or OxymaPure necessary when using coupling reagents?

Additives serve two critical functions: accelerating the reaction and suppressing racemization, especially when coupling chiral carboxylic acids.

-

Reaction Acceleration: Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) react with the initial active intermediate (e.g., the O-acylisourea) to form a more stable but still highly reactive benzotriazolyl ester.[1] This active ester is less prone to side reactions and provides a more controlled and efficient pathway to the final amide.

-

Racemization Suppression: The primary mechanism for racemization is the formation of a symmetric anhydride or an oxazolone intermediate. By rapidly trapping the activated carboxylic acid, these additives minimize the lifetime of racemization-prone species. HOAt and OxymaPure are generally more effective at this than HOBt.[3]

Q4: What is the specific role of a non-nucleophilic base, such as DIPEA or Triethylamine, in the reaction?

A non-nucleophilic organic base, like N,N-diisopropylethylamine (DIPEA), is crucial for maintaining the reaction's pH and ensuring the availability of the nucleophile. Its roles are:

-

Neutralizing Acid: It neutralizes the protonated carboxylic acid and any acidic byproducts generated during the reaction.

-

Free-Basing the Amine: If the piperazine starting material is a salt (e.g., a hydrochloride or trifluoroacetate salt from a previous deprotection step), the base is required to deprotonate it, generating the free amine which is the active nucleophile.

-

Preventing Protonation: It ensures the piperazine nitrogen remains nucleophilic and does not get protonated by the acidic environment, which would render it unreactive.

Q5: How does the steric hindrance from the N-Boc group impact the coupling reaction?

The tert-butoxycarbonyl (Boc) group is sterically demanding. This bulk can physically obstruct the approach of the activated carboxylic acid to the piperazine nitrogen, slowing down the reaction rate. This effect is particularly pronounced when coupling to a sterically hindered carboxylic acid.[4] Overcoming this may require more forceful conditions, such as using a more powerful coupling reagent like HATU, increasing the reaction temperature, or extending the reaction time.[4]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Product Yield

Low conversion is the most common issue. A systematic approach is key to identifying the root cause.

-

Potential Cause 1: Inefficient Carboxylic Acid Activation.

-

Diagnosis: The activated intermediate is not forming efficiently or is being consumed by side reactions before it can react with the piperazine.

-

Solution:

-

Pre-activation: Stir the carboxylic acid, coupling reagent, additive (e.g., HOBt), and base in an anhydrous solvent (like DMF or DCM) for 15-30 minutes before adding the piperazine derivative.[5] This ensures the active ester is fully formed prior to the introduction of the nucleophile.

-

Switch Reagents: If using a carbodiimide like EDC, consider switching to a more potent uronium salt like HATU or COMU, which are known to be more effective for challenging couplings.[3]

-

-

-

Potential Cause 2: Low Nucleophilicity of the Piperazine.

-

Diagnosis: The piperazine nitrogen is not sufficiently reactive. This is often due to protonation.

-

Solution:

-

Ensure Free Base Form: Confirm that at least two equivalents of a non-nucleophilic base (like DIPEA) are used if your piperazine is an HCl or TFA salt.

-

Check Base pKa: The pKa of the base should be high enough to effectively deprotonate the piperazine salt but not so high that it causes other side reactions. DIPEA (pKa ~10.8) is a standard choice.

-

-

-

Potential Cause 3: Reagent or Solvent Degradation.

-

Diagnosis: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Solvents like DMF can degrade to form dimethylamine, which will compete with your piperazine as a nucleophile.

-

Solution:

-

Use Fresh Reagents: Use freshly opened bottles of coupling reagents or those stored properly under inert gas.

-

Use Anhydrous Solvents: Employ anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all glassware is oven-dried.

-

-

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC or peaks in an LC-MS requires careful analysis.

-

Potential Side Product 1: Racemized Product.

-

Diagnosis: Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.

-

Solution:

-

Additives are Key: Always use an additive like HOBt or, for more sensitive substrates, HOAt or OxymaPure.[1][3]

-

Lower Temperature: Perform the initial activation step at 0 °C before allowing the reaction to warm to room temperature after the piperazine is added.

-

Avoid Certain Reagents: Acyl chlorides and some mixed anhydrides are more prone to causing racemization.[6]

-

-

-

Potential Side Product 2: Guanidinium Adduct.

-

Diagnosis: A byproduct with a mass corresponding to your piperazine plus the tetramethyluronium portion of HATU/HBTU is observed.

-

Solution:

-

Control Stoichiometry: Do not use a large excess of the uronium reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.

-

Change Order of Addition: Add the uronium reagent to the mixture of the other components, rather than letting it sit with the base and piperazine.

-

Switch to Carbodiimide: This side reaction is specific to uronium/phosphonium reagents. Switching to an EDC/additive or DIC/additive system will eliminate this possibility.

-

-

-

Potential Side Product 3: N-Acylurea.

-

Diagnosis: When using a carbodiimide, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

-

Solution:

-

Use an Additive: HOBt or HOAt efficiently traps the O-acylisourea to form the active ester, outcompeting the rearrangement pathway. This is one of the primary reasons additives are so crucial in carbodiimide chemistry.

-

-

Problem 3: Difficult Product Purification

Challenges in isolating the desired product can often be traced back to the choice of reagents.

-

Purification Issue 1: Removing Urea Byproducts.

-

Diagnosis: Difficulty separating the product from the urea byproduct of the coupling reagent.

-

Solution:

-

EDC: The byproduct from EDC is water-soluble. A standard aqueous workup (e.g., washing with dilute acid, then base) will effectively remove it.[2]

-

DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[1] It can often be removed by filtration, but residual amounts can be problematic. DCC is generally avoided in modern process chemistry for this reason.

-

DIC: The diisopropylurea byproduct is soluble in most common solvents like DCM and can be removed via standard silica gel chromatography.[3] This makes DIC a superior choice to DCC for both solid-phase and solution-phase synthesis.

-

-

-

Purification Issue 2: Removing HOBt/HOAt.

-

Diagnosis: The additive remains in the final product mixture.

-

Solution: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) is usually effective at removing these acidic additives.

-

Visualized Workflows and Mechanisms

Diagrams can simplify complex decision-making and mechanistic understanding.

Troubleshooting Workflow: Low Product Yield

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Mechanism: Carbodiimide Coupling with HOBt Additive

Caption: General mechanism for DIC/HOBt mediated amide bond formation.

Key Parameters at a Glance: Data Tables

For quick reference, these tables summarize key quantitative parameters.

Table 1: Comparison of Common Coupling Reagents & Additives

| Reagent/Additive | Class | Key Advantage | Common Byproduct | Removal Method |

|---|---|---|---|---|

| EDC | Carbodiimide | Water-soluble byproduct | Water-soluble urea | Aqueous workup[2] |

| DIC | Carbodiimide | Byproduct soluble in organics | Soluble urea | Chromatography[3] |

| HATU | Uronium Salt | High reactivity, good for hindered cases | Tetramethylurea | Aqueous workup/Chromatography |

| HBTU | Uronium Salt | Effective and common | Tetramethylurea | Aqueous workup/Chromatography |

| HOBt | Additive | Suppresses racemization, accelerates reaction | - | Basic aqueous wash |

| OxymaPure | Additive | Non-explosive, highly effective | - | Basic aqueous wash |

Table 2: General Stoichiometry Guidelines (Relative to Limiting Reagent)

| Reagent | Equivalents | Rationale |

|---|---|---|

| Carboxylic Acid | 1.0 - 1.2 | Slight excess can drive the reaction. |

| Piperazine Derivative | 1.0 | Often the limiting, more valuable reagent. |

| Coupling Reagent | 1.1 - 1.2 | Ensures full activation of the acid. |

| Additive (HOBt, etc.) | 1.1 - 1.2 | Stoichiometric with the coupling reagent. |

| Base (DIPEA, Et3N) | 2.1 - 3.0 | Neutralizes acid and frees amine from salt form. |

Table 3: Solvent Selection Guide

| Solvent | Polarity | Boiling Point (°C) | Common Use Case & Notes |

|---|---|---|---|

| DMF | Polar Aprotic | 153 | Excellent solvating power for most reactants. Must be high purity to avoid amine contaminants. |

| DCM | Nonpolar | 40 | Good for reactions at or below room temperature. Easy to remove post-reaction. |

| Acetonitrile | Polar Aprotic | 82 | Good alternative to DMF, often cleaner. |

| THF | Polar Aprotic | 66 | Useful, but can be problematic with strong bases if not handled properly. |

Experimental Protocols

These protocols provide a reliable starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine completion.

Protocol 1: Standard HATU-Mediated Coupling

This protocol is recommended for sterically hindered substrates or when a high reaction rate is desired.

-

Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Addition of Reagents: Add the N-Boc piperazine derivative (1.05 eq), HATU (1.1 eq), and HOBt (1.1 eq) to the flask.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Check for the disappearance of the limiting reagent using LC-MS or TLC.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography.

Protocol 2: Standard EDC/HOBt-Mediated Coupling

This is a cost-effective and reliable method for less demanding couplings.

-

Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

-

Pre-activation: Dissolve the components in anhydrous DCM or DMF and stir at room temperature for 20 minutes.

-

Amine Addition: Add the N-Boc piperazine derivative (1.0 eq) to the activated mixture.

-

Base Addition: If the piperazine is an HCl salt, add DIPEA (2.1 eq). If it is a free base, 1.1 eq of DIPEA is sufficient.

-

Reaction: Stir at room temperature for 6-18 hours.

-

Monitoring: Track reaction progress by LC-MS or TLC.

-

Workup: Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine. The water-soluble urea byproduct from EDC should be removed during these washes.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.

References

- Google Patents. (2017). CN108033931B - Synthesis method of N-Boc piperazine.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

-

ResearchGate. (2025, June 16). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? Retrieved from [Link]

- Google Patents. (2017). CN108033931A - A kind of synthetic method of N-Boc piperazines.

-

Martinez-Ariza, G., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(9), 1229. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

-

American Chemical Society Publications. (2010). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

-

National Institutes of Health. (2010). Investigation of various N-heterocyclic substituted piperazine versions.... Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Lithiation and Trapping of N-Boc Piperazines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the α-functionalization of N-Boc piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful synthetic transformation. Piperazines substituted at the carbon framework are crucial building blocks in modern drug discovery, yet their synthesis via directed metalation can present unique challenges.[1][2]

This document moves beyond a simple recitation of procedures. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide you with the causal understanding needed to optimize your experiments, diagnose issues, and confidently adapt these methods to your specific synthetic targets.

Frequently Asked Questions (FAQs)

Here we address the foundational questions that form the basis of a successful lithiation-trapping strategy.

Q1: Why is the N-Boc protecting group essential for this reaction?

A: The N-tert-butoxycarbonyl (Boc) group is a powerful directed metalation group (DMG) . Its carbonyl oxygen acts as a Lewis basic site that coordinates to the lithium cation of the organolithium base (e.g., s-BuLi). This pre-lithiation complex brings the base into close proximity to the adjacent C-H bonds (at the C2 and C6 positions), dramatically increasing their acidity and facilitating regioselective deprotonation.[3][4] Without the Boc group, deprotonation would be non-selective and significantly less efficient.

Q2: Which organolithium base is superior: n-BuLi or s-BuLi?

A: For the deprotonation of N-Boc piperazines, sec-butyllithium (s-BuLi) is overwhelmingly the base of choice. Due to the greater steric hindrance of the sec-butyl group compared to the n-butyl group, s-BuLi is a stronger base and is more effective at deprotonating sterically accessible, but electronically less acidic, sp³ C-H bonds.[5] While n-BuLi can be used, it often requires longer reaction times or higher temperatures, which can lead to decomposition of the lithiated intermediate.[3]

Q3: Is a diamine additive like TMEDA necessary?

A: Not always, but it is highly recommended, especially if you are experiencing issues with lithiation efficiency. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium ion. This breaks down the oligomeric aggregates that organolithium reagents form in solution, leading to more reactive monomeric species.[5][6][7] This enhanced reactivity allows for faster and more complete deprotonation, often at lower temperatures. However, successful diamine-free procedures have been developed, particularly in THF, which itself is a good coordinating solvent.[1][2]

Q4: How can I be certain that lithiation has occurred before adding my electrophile?

A: This is a critical question for troubleshooting. The most reliable method is to perform a deuterium quench experiment . Instead of adding your electrophile, you quench a small aliquot of the reaction mixture with an excess of a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (MeOD). After work-up, analysis of the crude material by ¹H NMR or LC-MS will confirm the presence and extent of deuterium incorporation at the α-position, directly correlating to the efficiency of your lithiation step.

Q5: What is the primary cause of reaction failure or low yield?

A: The most common culprit is the presence of trace amounts of water or other electrophilic impurities in the reaction vessel, solvent, or starting material. Organolithium reagents are extremely potent bases and nucleophiles and will react instantly with any proton source. Ensuring your glassware is oven- or flame-dried and that all reagents and solvents are scrupulously dried and handled under a strict inert atmosphere (Argon or Nitrogen) is paramount.[8] Titrating your organolithium solution before use is also a critical step to ensure you are adding the correct stoichiometry.

Advanced Troubleshooting Guide

This section addresses specific, complex problems that can arise during the optimization phase of your research.

Problem 1: My yield is consistently low, even after a successful deuterium quench. What's happening during the trapping step?

-

Potential Cause A: Lithiated Intermediate Instability. The α-lithiated N-Boc piperazine is thermally unstable. If the reaction is allowed to warm significantly above -78 °C for extended periods before the electrophile is added, it can begin to decompose.

-

Solution: Maintain a strict low-temperature profile (-78 °C is standard) from the moment the s-BuLi is added until the electrophile has been introduced and has had time to react. In situ IR spectroscopy studies have shown that lithiation is often complete within an hour at -78 °C.[1][2] Avoid unnecessarily long lithiation times.

-

-

Potential Cause B: Electrophile Reactivity. Some electrophiles are sluggish or have side reactions that compete with the desired trapping. For example, highly enolizable ketones may undergo deprotonation by the lithiated piperazine rather than nucleophilic addition.[1]

-

Solution: If you suspect slow trapping, you can allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the electrophile has been added. For problematic electrophiles, a transmetalation step may be necessary. For instance, transmetalation of the lithiated intermediate with ZnCl₂ to form an organozinc species can facilitate subsequent Negishi cross-coupling reactions with aryl halides, a process that is often inefficient with the organolithium species directly.[1][2]

-

Problem 2: I am observing a major side product, characterized by the loss of the piperazine ring structure. What is this and how can I prevent it?

-

Identification: You are likely observing the result of a ring fragmentation side reaction. This is a known and significant challenge in N-Boc piperazine chemistry.[1][9][10][11]

-

Causality (The Mechanism): This side reaction is initiated by the nucleophilic attack of the distal nitrogen (N4) of the lithiated piperazine onto the electrophile. This is more likely to occur if the distal nitrogen is sterically unhindered (e.g., N'-Me) and the electrophile is highly reactive and Lewis acidic (e.g., Me₃SiCl, methyl chloroformate). This initial attack is followed by an electron cascade that results in the fragmentation of the piperazine ring.[1][10]

-

Solutions:

-

Increase Steric Hindrance at N4: The most effective solution is to use a bulkier substituent on the distal nitrogen. Groups like benzyl (Bn) or cumyl are significantly more effective at preventing this side reaction than a small methyl group.[1][10][11]

-

Moderate Electrophile Reactivity: Avoid highly reactive electrophiles like trimethylsilyl chloride if you are observing fragmentation. Ketones, such as benzophenone, are less prone to interacting with the distal nitrogen and are less likely to cause this side reaction.[1]

-

Optimize Reaction Conditions: Ensure the electrophile is added slowly at -78 °C to maintain a low concentration and favor the faster, desired C-alkylation over the N-alkylation pathway.

-

Problem 3: I am attempting an asymmetric synthesis using (-)-sparteine, but the enantioselectivity is poor.

-

Potential Cause: The Electrophile. Mechanistic studies have revealed a surprising finding: the electrophile, which is the last reagent added, can have a profound impact on the enantioselectivity of the reaction.[10][11] The exact mechanism is complex, but it is believed that certain electrophiles can disrupt the chiral complex formed between the lithiated piperazine and the (-)-sparteine ligand.

-

Solution: The "Diamine Switch" Strategy. A novel "diamine switch" strategy has been developed to combat this issue. After the initial asymmetric lithiation with s-BuLi/(-)-sparteine is complete, a competing, achiral diamine like TMEDA is added to the reaction before the introduction of the problematic electrophile. The TMEDA displaces the (-)-sparteine from the lithium center, "locking in" the stereochemistry of the carbanion. The subsequent trapping with the electrophile then proceeds with the improved enantioselectivity established in the first step.[10][11]

Data Summary Tables

For quick reference, the following tables summarize key experimental parameters.

Table 1: Recommended Lithiation Conditions for N-Boc-N'-Benzyl Piperazine

| Parameter | Condition | Rationale |

|---|---|---|

| Base | s-BuLi (1.3 equiv) | Strong, non-nucleophilic base ideal for sp³ C-H deprotonation. |

| Solvent | Anhydrous THF | Good coordinating solvent; allows for diamine-free conditions. |

| Temperature | -78 °C | Critical for the stability of the lithiated intermediate. |

| Time | 1 hour | Sufficient for complete lithiation as determined by in situ IR.[1] |

| Atmosphere | Argon or Nitrogen | Essential to prevent quenching by atmospheric moisture and O₂. |

Table 2: Electrophile Selection and Potential for Ring Fragmentation

| Electrophile | Product Type | Ring Fragmentation Risk | Notes |

|---|---|---|---|

| D₂O | Deuterated Piperazine | None | Used for validating the lithiation step. |

| MeI, Bu₃SnCl | Alkylated Piperazine | Low | Generally well-behaved electrophiles.[1] |

| Benzophenone | Tertiary Alcohol / Oxazolidinone | Very Low | Less Lewis acidic; less prone to N4 attack.[1] |

| Me₃SiCl | Silylated Piperazine | High (esp. with N'-Me) | Highly reactive; known to induce fragmentation.[1][10] |

| Methyl Chloroformate | Ester | High (esp. with N'-Me) | Prone to N4 attack and subsequent fragmentation.[1] |

Experimental Workflows & Protocols

Visualizing the Workflow

The following diagram outlines the general experimental sequence for a successful lithiation-trapping reaction.

Caption: General workflow for N-Boc piperazine lithiation and trapping.

Protocol 1: General Procedure for Racemic Lithiation and Trapping

This protocol is adapted from established procedures for N-Boc-N'-benzyl piperazine.[1]

Materials:

-

N-Boc-N'-benzyl piperazine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in hexanes (1.3 equiv, titrated solution)

-

Electrophile (1.5-2.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., Ethyl Acetate)

-

Brine, Anhydrous Magnesium or Sodium Sulfate

Procedure:

-

Setup: Under an atmosphere of dry argon or nitrogen, add N-Boc-N'-benzyl piperazine (1.0 equiv) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add s-BuLi (1.3 equiv) dropwise via syringe over 5-10 minutes. The solution may turn yellow or orange, indicating the formation of the lithiated species.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Trapping: Add the chosen electrophile (1.5-2.0 equiv) dropwise, either neat or as a solution in a small amount of anhydrous THF.

-

Warming: Stir the reaction at -78 °C for an additional 15-30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over approximately 30-60 minutes.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel, dilute with water and the extraction solvent. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired α-substituted piperazine.

Troubleshooting Your Reaction: A Logical Flowchart

When faced with a suboptimal result, this decision tree can help guide your experimental response.

Caption: Troubleshooting decision tree for optimizing lithiation-trapping reactions.

References

- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.

-

Reddit r/Chempros. (2023). Lithiations Not Working. Retrieved from [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

-

Firth, J. D. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

-

Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031. Retrieved from [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. Retrieved from [Link]

-

Coldham, I., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 852–855. Retrieved from [Link]

-

Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. PubMed. Retrieved from [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. Retrieved from [Link]

-

Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Retrieved from [Link]

-

ResearchGate. (2018). Aminometalation of 1,1‐diphenylethene (3) with the Schlosser's base... [Image]. Retrieved from [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. Snieckus Group, Queen's University. Retrieved from [Link]

-

Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Schlosser's base. Retrieved from [Link]

-

Chadwick, D. B., et al. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(45), 11730–11737. Retrieved from [Link]

-

O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1431–1438. Retrieved from [Link]

-

Strohmann, C., et al. (2022). Towards Substrate-Reagent Interaction of Lochmann-Schlosser Bases in THF: Bridging THF Hides Potential Reaction Site of a Chiral Superbase. PubMed. Retrieved from [Link]

-

Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science. Retrieved from [Link]

-

Strohmann, C., et al. (2022). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF. Eldorado - Repository of the TU Dortmund. Retrieved from [Link]

-

Hall, D. G., et al. (2017). Standard Lithiation–Borylation: A user's guide. Nature Protocols, 12(4), 745–760. Retrieved from [Link]

-

Guella, G., et al. (1995). Lithium–potassium superbases as key reagents for the base-catalysed isomerisation of some terpenoids. Journal of the Chemical Society, Perkin Transactions 1, 1545-1551. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R) and (S) Boc-Piperazine-2-Carboxylic Acid Esters

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are not merely an analytical task but a cornerstone of ensuring therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (R) and (S) enantiomers of tert-butyloxycarbonyl (Boc)-piperazine-2-carboxylic acid esters, critical intermediates in the synthesis of numerous pharmaceutical agents.

The Imperative of Chiral Separation in Pharmaceutical Development

The seemingly minor spatial arrangement difference between enantiomers can lead to vastly different biological activities. Consequently, regulatory bodies worldwide have stringent requirements for the enantiomeric purity of chiral drugs. High-performance liquid chromatography is a powerful and widely used technique for the separation of enantiomers.[] This guide will navigate the critical aspects of developing a successful chiral HPLC separation for Boc-piperazine-2-carboxylic acid esters, focusing on the selection of the chiral stationary phase (CSP) and the optimization of the mobile phase.

Understanding the Analyte: Boc-Piperazine-2-Carboxylic Acid Esters

The target molecule, a Boc-protected piperazine-2-carboxylic acid ester, possesses several key structural features that inform the method development strategy:

-

A Chiral Center: The carbon at the 2-position of the piperazine ring is the stereocenter.

-

A Boc Protecting Group: This bulky, non-polar group influences the molecule's overall hydrophobicity and its interaction with the CSP.

-

A Carboxylic Acid Ester: The ester group (e.g., methyl, ethyl) also contributes to the molecule's polarity and potential for hydrogen bonding.

-

Two Amine Groups: One is protected by the Boc group, while the other is a secondary amine within the piperazine ring, which can interact with the CSP and be influenced by mobile phase additives.

Comparing Chiral Stationary Phases (CSPs): Polysaccharide-Based Columns as the Gold Standard

For the chiral separation of a broad range of compounds, including N-protected amino acids and their derivatives, polysaccharide-based CSPs have demonstrated superior performance and are the most widely used in the pharmaceutical industry.[2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.

Leading providers of these columns include Daicel with their CHIRALPAK® and CHIRALCEL® series, and Phenomenex with their Lux® series.[2][3]

Key Considerations for CSP Selection:

-

Polysaccharide Backbone: Cellulose and amylose backbones present different helical structures, leading to complementary selectivities. It is often beneficial to screen columns with both types of backbones.

-

Derivatization: The polysaccharide is derivatized with various phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate, 3,5-dichlorophenylcarbamate). These substituents play a critical role in creating the chiral environment and influencing the separation.

-

Coated vs. Immobilized:

-

Coated CSPs (e.g., CHIRALCEL OD-H, Lux Cellulose-1) are generally the first choice for screening due to their wide range of selectivities. However, they have limitations on the types of solvents that can be used.

-